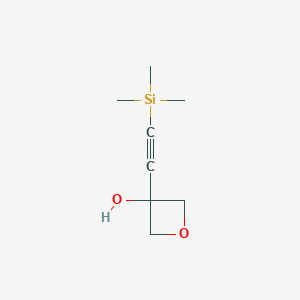
3-((Trimethylsilyl)ethynyl)oxetan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Trimethylsilyl)ethynyl)oxetan-3-ol is a chemical compound with the molecular formula C8H14O2Si It features an oxetane ring, which is a four-membered cyclic ether, and a trimethylsilyl group attached to an ethynyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)ethynyl)oxetan-3-ol typically involves the reaction of oxetan-3-ol with trimethylsilylacetylene. One common method includes dissolving oxetan-3-ol in tetrahydrofuran (THF) and cooling the solution in an ice bath. Tetrabutylammonium fluoride (TBAF) is then added dropwise to the solution, and the reaction mixture is stirred for about an hour. After the reaction is complete, diethyl ether and water are added to the mixture to facilitate the extraction of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-((Trimethylsilyl)ethynyl)oxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into different oxetane-based products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids such as peroxytrifluoroacetic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used for substitution reactions involving the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives with additional functional groups, while reduction can produce simpler oxetane compounds.
Scientific Research Applications
3-((Trimethylsilyl)ethynyl)oxetan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into oxetane derivatives has shown potential for developing new therapeutic agents, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-((Trimethylsilyl)ethynyl)oxetan-3-ol involves its ability to undergo various chemical transformations due to the presence of the oxetane ring and the trimethylsilyl group. These structural features allow the compound to participate in ring-opening and ring-expansion reactions, which are crucial for its reactivity and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
3-((Trimethylsilyl)ethynyl)oxetan-3-amine hydrogen chloride: This compound features a similar oxetane ring structure but with an amine group instead of a hydroxyl group.
3-Oximinooxetane: Another oxetane derivative, which is used as a precursor for energetic materials.
3-(3-(Trimethylsilyl)phenyl)oxetan-3-ol: This compound has a phenyl group attached to the oxetane ring, providing different reactivity and applications .
Uniqueness
3-((Trimethylsilyl)ethynyl)oxetan-3-ol is unique due to the presence of both the trimethylsilyl group and the ethynyl moiety, which confer distinct reactivity and potential for various chemical transformations. This makes it a versatile compound for use in synthetic chemistry and other research fields.
Properties
Molecular Formula |
C8H14O2Si |
|---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
3-(2-trimethylsilylethynyl)oxetan-3-ol |
InChI |
InChI=1S/C8H14O2Si/c1-11(2,3)5-4-8(9)6-10-7-8/h9H,6-7H2,1-3H3 |
InChI Key |
MLXZXWXHOPHSFE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1(COC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




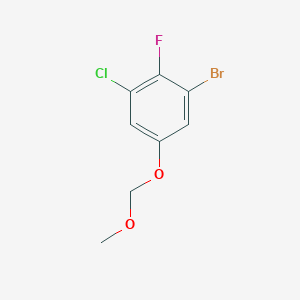
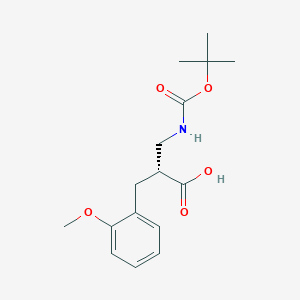
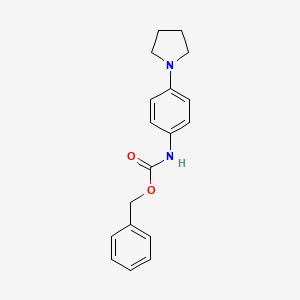
![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)

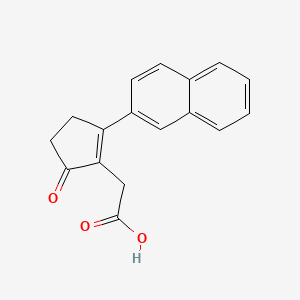
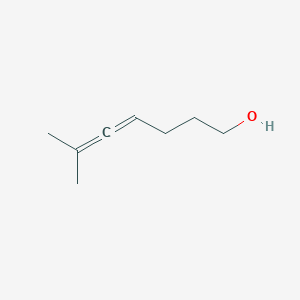

![2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol](/img/structure/B13986428.png)

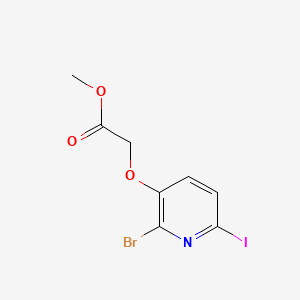
![5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13986447.png)
